2'-Deoxy-N-(4-fluorobenzoyl)adenosine
Description
Structure
3D Structure
Properties
CAS No. |
90335-44-7 |
|---|---|
Molecular Formula |
C17H16FN5O4 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-fluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1 |
InChI Key |
GBJOLZBKTCCYGU-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)F)CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of 2 Deoxy N 4 Fluorobenzoyl Adenosine
Elaboration of the 2'-Deoxyadenosine (B1664071) Core Synthesis
2'-Deoxyadenosine is a naturally occurring deoxyribonucleoside. wikipedia.org For laboratory and industrial-scale synthesis, enzymatic or chemical methods are typically employed. One common approach involves the glycosylation of a protected adenine (B156593) base with a suitable 2-deoxyribose derivative. Protecting groups are crucial in this process to ensure the correct formation of the N-glycosidic bond at the N9 position of the adenine ring and to prevent unwanted side reactions at the hydroxyl groups of the sugar moiety and the exocyclic amino group of adenine.
A frequently utilized strategy is the Vorbrüggen glycosylation, which involves the reaction of a silylated heterocyclic base with a protected 1-halo- or 1-O-acyl-2-deoxysugar in the presence of a Lewis acid catalyst. Alternatively, enzymatic synthesis using nucleoside phosphorylases can offer high stereoselectivity and regioselectivity under milder conditions. The choice of synthetic route often depends on factors such as desired scale, cost, and available starting materials. Following the key bond formation, a series of deprotection steps are carried out to yield the 2'-deoxyadenosine core.
Strategies for the Introduction of the N-(4-fluorobenzoyl) Moiety
The introduction of the 4-fluorobenzoyl group onto the exocyclic N6-amino group of 2'-deoxyadenosine requires careful control to achieve regioselectivity and high yield.
Regioselective N-Acylation Procedures
Direct acylation of unprotected 2'-deoxyadenosine often leads to a mixture of products due to the presence of reactive hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar, in addition to the target N6-amino group. To achieve regioselectivity, a common strategy is to first protect the hydroxyl groups. Silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS), are often employed for this purpose. nih.gov
With the hydroxyl groups protected, the N6-amino group becomes the primary site for acylation. The acylation is typically carried out using 4-fluorobenzoyl chloride or 4-fluorobenzoic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amino group on the acylating agent.
An alternative approach for regioselective N-acylation involves the "transient" or "in-situ" protection of the hydroxyl groups. For instance, the use of trimethylsilyl (B98337) chloride can temporarily silylate the hydroxyls, directing the subsequent acylation to the amino group. Following the N-acylation, the silyl groups can be readily removed during aqueous workup.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of 2'-Deoxy-N-(4-fluorobenzoyl)adenosine. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous pyridine or dichloromethane | Pyridine can act as both a solvent and a base. Dichloromethane is a common aprotic solvent that is unreactive under the reaction conditions. |
| Acylating Agent | 4-fluorobenzoyl chloride | Generally more reactive than the corresponding anhydride, leading to faster reaction times. |
| Base | Pyridine, triethylamine, or DMAP (catalyst) | The choice of base can influence the rate and selectivity of the reaction. DMAP is often used in catalytic amounts to accelerate the acylation. researchgate.net |
| Temperature | 0 °C to room temperature | Lower temperatures can help to control the reactivity and minimize side reactions. |
| Reaction Time | Monitored by TLC or HPLC | The reaction is typically monitored until the starting material is consumed to prevent over-reaction or degradation of the product. |
Following the N-acylation reaction, the protecting groups on the hydroxyls are removed. For silyl protecting groups, fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used. nih.gov Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel.
Comprehensive Characterization Techniques for Synthetic Intermediates and the Final Compound
To confirm the identity and purity of the synthesized this compound and its intermediates, a combination of spectroscopic techniques is employed.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. wikipedia.org
¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals for this compound would include those for the aromatic protons of the adenine and 4-fluorobenzoyl moieties, the anomeric proton (H-1') of the deoxyribose ring, and the other sugar protons. chemicalbook.comresearchgate.net
¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the purine (B94841) ring, the deoxyribose sugar, and the 4-fluorobenzoyl group. researchgate.net
¹⁹F NMR (Fluorine-19 NMR) is particularly useful for fluorine-containing compounds. wikipedia.org A single signal would be expected for the fluorine atom on the 4-fluorobenzoyl group, and its chemical shift can provide information about the electronic environment of the fluorine atom. nih.gov
2D-NMR (Two-Dimensional NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (COSY) and between protons and directly attached carbons (HSQC). libretexts.org These experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals, especially for the complex sugar region. ismar.orgnih.gov
| Nucleus | Expected Chemical Shift Ranges (ppm) | Key Correlations (2D-NMR) |
| ¹H | Aromatic: 7.0-9.0; Sugar: 2.0-6.5 | COSY: H-1' with H-2', H-2''; H-3' with H-2', H-2'', H-4' |
| ¹³C | Aromatic: 110-160; Sugar: 60-90 | HSQC: Correlation of each proton with its directly bonded carbon |
| ¹⁹F | Dependent on reference standard | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₁₇H₁₆FN₅O₄. The experimentally measured mass should be in close agreement with the calculated theoretical mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its distinct structural components: the N-acylated adenine base, the 4-fluorobenzoyl moiety, and the 2'-deoxyribose sugar.
The primary functional groups and their expected vibrational frequencies are derived from the analysis of related compounds. The spectrum can be divided into the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹), the latter containing complex vibrations characteristic of the molecule as a whole. msu.edu
Key absorption bands for this compound include:
N-H Stretching: The N-H bond of the amide linkage typically exhibits a stretching vibration in the region of 3400-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching from the adenine and fluorobenzoyl rings is expected between 3100-3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the deoxyribose sugar appears just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹. pressbooks.publibretexts.org
C=O Stretching (Amide I band): The carbonyl group of the N-(4-fluorobenzoyl) moiety gives rise to a very strong and characteristic absorption band. For amides, this C=O stretch typically appears in the range of 1700-1650 cm⁻¹. pressbooks.publibretexts.org Conjugation with the aromatic ring may shift this frequency slightly.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bonds of the purine system result in several bands in the 1650-1450 cm⁻¹ region. libretexts.orgresearchgate.net Aromatic ring stretching often produces sharp bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹. libretexts.org
N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, is typically observed between 1560-1500 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the deoxyribose sugar moiety (both C-O-C of the furanose ring and C-OH of the primary alcohol) produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org
C-F Stretching: The presence of the fluorine atom on the benzoyl group is confirmed by a strong C-F stretching band, which typically appears in the 1250-1020 cm⁻¹ range.
O-H Stretching: The hydroxyl groups of the deoxyribose sugar will show a broad absorption band in the region of 3600-3200 cm⁻¹.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on its constituent functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |
| 3600-3200 | O-H Stretch | Deoxyribose -OH | Strong, Broad |
| 3400-3200 | N-H Stretch | Amide (N-H) | Medium |
| 3100-3000 | C-H Stretch | Aromatic (Adenine, Benzoyl) | Medium |
| 2950-2850 | C-H Stretch | Aliphatic (Deoxyribose) | Medium |
| 1700-1650 | C=O Stretch (Amide I) | N-(4-fluorobenzoyl) | Strong |
| 1650-1450 | C=C, C=N Stretch | Aromatic/Purine Rings | Medium-Strong |
| 1560-1500 | N-H Bend (Amide II) | Amide (N-H) | Medium |
| 1300-1000 | C-O Stretch | Deoxyribose Ether and Alcohol | Strong |
| 1250-1020 | C-F Stretch | Fluoroaromatic | Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
The key structural features determined by X-ray analysis would include:
Absolute Stereochemistry: The deoxyribose sugar moiety in naturally derived nucleosides possesses a specific chirality. For this compound, the stereocenters of the β-D-2'-deoxyribofuranose ring would be confirmed as (3R,4S,5R). This configuration is crucial for its recognition and incorporation by biological systems.
Glycosidic Bond Conformation: The orientation of the N-(4-fluorobenzoyl)adenine base relative to the deoxyribose sugar is defined by the torsion angle around the N9-C1' glycosidic bond. In purine nucleosides, this conformation is typically found to be anti, where the smaller five-membered ring of the purine is positioned away from the sugar ring. This is sterically more favorable than the syn conformation.
Sugar Pucker: The five-membered deoxyribofuranose ring is not planar and adopts a puckered conformation. The most common puckers observed in B-form DNA, which contains 2'-deoxyribonucleosides, are C2'-endo (where the C2' atom is displaced on the same side of the furanose ring as the C5' atom and the base) and C3'-endo. X-ray analysis would precisely define this pucker. For instance, the crystal structure of a DNA dodecamer containing modified deoxynucleosides showed a B-form conformation, which is characterized by a C2'-endo sugar pucker. nih.gov
Conformation of the Exocyclic Group: The conformation around the C4'-C5' bond (defined by the torsion angle γ) determines the position of the 5'-hydroxyl group. The common conformations are gauche (+), trans, and gauche (-). In the solid state, 2'-deoxy-3',5'-di-O-acetyl adenosine (B11128) was found to have a γ⁻ conformation. bohrium.com
The following table summarizes the expected crystallographic parameters for this compound based on data from related structures.
| Structural Parameter | Expected Conformation/Configuration | Basis of Inference |
| Deoxyribose Stereochemistry | β-D-2'-deoxyribofuranose (C1'-(S), C3'-(S), C4'-(R)) | Standard for natural deoxynucleosides |
| Glycosidic Bond (χ) | anti | Steric preference in purine nucleosides |
| Sugar Pucker | C2'-endo or C3'-endo | Common for deoxyribonucleosides |
| C4'-C5' Bond (γ) | gauche (+), trans, or gauche (-) | Flexibility of the exocyclic bond |
| Base Pairing Motif | Potential for Watson-Crick and Hoogsteen hydrogen bonding | Inferred from adenosine structures |
Synthesis and Exploration of Closely Related N-Acylated and Fluorinated Adenosine Analogues
The synthesis of N-acylated and fluorinated adenosine analogues is a significant area of medicinal chemistry, aimed at developing probes for biological systems and therapeutic agents. The general strategy for synthesizing compounds like this compound involves the selective acylation of the exocyclic N6-amino group of deoxyadenosine (B7792050).
A common synthetic route involves the protection of the hydroxyl groups on the deoxyribose sugar to prevent side reactions, followed by acylation of the N6-amino group, and subsequent deprotection. For instance, a general synthesis of N6-alkylated adenosine derivatives can be achieved through a coupling reaction involving an N6-acylated intermediate, followed by reduction and deprotection. nih.gov The direct acylation can be accomplished using an appropriate acylating agent, such as 4-fluorobenzoyl chloride or 4-fluorobenzoic anhydride, in the presence of a base like pyridine.
The exploration of related analogues has focused on modifying both the acyl group and the nucleoside core:
Varying the Acyl Group: A wide range of N-acylated adenosine derivatives have been synthesized by introducing different aromatic and aliphatic acyl groups. This allows for the systematic investigation of structure-activity relationships, tuning properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
Fluorination at Different Positions: Fluorine substitution is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and binding affinity of molecules. mdpi.com Fluorinated adenosine analogues have been synthesized with fluorine atoms on the purine base or the sugar moiety. acs.orgnih.gov For example, N6-benzyladenosine derivatives have been fluorinated on the phenyl ring, leading to compounds with altered biological activity. mdpi.com The synthesis of these compounds often starts from a precursor like 6-chloropurine (B14466) riboside, which is reacted with a corresponding fluorinated amine. mdpi.com
Modifications of the Sugar Moiety: In addition to fluorination on the base, modifications to the sugar ring, such as the introduction of a fluorine atom at the 2' position, have been extensively explored. mdpi.comacs.org These modifications can significantly impact the conformation of the nucleoside and its resistance to enzymatic degradation. The synthesis of 2'-fluoro nucleosides can be achieved through various methods, including the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride. mdpi.com
The synthesis and study of these closely related analogues provide valuable insights into the structural requirements for molecular recognition by enzymes and receptors, guiding the design of new molecules with specific biological functions.
Molecular Mechanisms of Action and Biological Research Insights
Effects on Nucleic Acid Synthesis and Integrity
The primary mechanism by which many nucleoside analogs exert their biological effects is through interference with the synthesis and maintenance of DNA and RNA.
For 2'-Deoxy-N-(4-fluorobenzoyl)adenosine to impact nucleic acid-related processes, it would first need to be phosphorylated by cellular kinases to its triphosphate form. The efficiency of this phosphorylation is a key determinant of its potential activity. Once converted to a triphosphate, its ability to be recognized and utilized by DNA and RNA polymerases would be the next critical step. The bulky and electronegative 4-fluorobenzoyl group would likely present a significant steric and electronic hindrance, potentially affecting its incorporation into nascent DNA or RNA strands. Research in this area would involve in vitro polymerase assays and cellular studies using radiolabeled analogs to track incorporation.
Should the triphosphate of this compound be incorporated into a growing DNA chain, it could act as a chain terminator if the 3'-hydroxyl group is modified or absent, though in this case, it is present. More likely, the bulky N6-substituent could disrupt the normal helical structure of DNA, creating a lesion that might stall the progression of the replication fork. Furthermore, such an alteration could be recognized by DNA repair mechanisms. Studies would be required to assess its impact on the activity of various DNA polymerases and to determine if its presence in DNA triggers specific repair pathways, such as base excision repair or nucleotide excision repair.
If this compound triphosphate were to be a substrate for RNA polymerases, its incorporation into RNA transcripts could have several consequences. The modified base might interfere with the proper folding of RNA molecules, affecting the structure and function of ribosomal RNA (rRNA), transfer RNA (tRNA), or messenger RNA (mRNA). Additionally, the presence of the analog within an mRNA transcript could impact key processes such as splicing, polyadenylation, and translation, potentially leading to the production of non-functional proteins.
Advanced Research Applications and Methodological Developments
Design and Application as Molecular Probes
The modification of nucleosides is a fundamental strategy for creating molecular probes that can visualize and quantify biological processes. The fluorinated nature of 2'-Deoxy-N-(4-fluorobenzoyl)adenosine serves as a basis for the design of probes for advanced imaging and assay technologies.
Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The development of ¹⁸F-labeled adenosine (B11128) receptor ligands is of significant interest for studying neurodegenerative diseases like Parkinson's disease, where adenosine A₂A receptors are a key target. nih.govnih.gov
While this compound contains a stable fluorine-19 atom, its structure is analogous to precursors used in the synthesis of PET radiotracers. The general strategy involves designing novel fluorinated analogs of known receptor antagonists. mdpi.comresearchgate.net For instance, researchers synthesize a series of fluorinated derivatives of a lead compound to evaluate their binding affinity for the target receptor. mdpi.com Those with high affinity, such as 4-fluorobenzyl or 2-fluorobenzyl derivatives, are then selected for radiolabeling with ¹⁸F. nih.gov The synthesis often involves a nucleophilic substitution reaction on a suitable precursor molecule to introduce the ¹⁸F isotope. mdpi.comresearchgate.netnih.gov The resulting radiotracers are then evaluated for their metabolic stability and specific binding in preclinical models, using techniques like in vitro autoradiography and in vivo PET/MRI studies. nih.govresearchgate.netnih.gov
Fluorescently labeled nucleosides are indispensable tools for studying DNA-protein interactions, DNA structure, and for developing diagnostic assays. cancer.gov These probes are typically incorporated site-specifically into oligonucleotides using automated DNA synthesis. cancer.gov
The synthesis of such probes requires a precursor nucleoside that is properly protected to ensure compatibility with the chemical steps of oligonucleotide synthesis. This compound serves as an example of such a protected monomer. The N-(4-fluorobenzoyl) group protects the exocyclic amine of adenine (B156593) from reacting during the phosphoramidite (B1245037) coupling steps. While the fluorobenzoyl group itself is not the fluorescent reporter, the protected nucleoside can be further modified to attach a fluorophore. Alternatively, after incorporation into an oligonucleotide and removal of the protecting group, the exposed amine can be post-synthetically conjugated with a fluorescent dye. nih.gov The development of novel fluorescent nucleoside analogs is an active area of research, aiming to create probes with favorable spectral properties, high quantum yields, and minimal disruption to the nucleic acid structure. cancer.govnih.govrsc.org
Integration into Oligonucleotide-Based Research Tools
The incorporation of modified nucleosides into DNA or RNA strands is a powerful strategy to enhance their therapeutic or diagnostic properties. nih.gov this compound, in its phosphoramidite form, is a key reagent in the automated chemical synthesis of these modified oligonucleotides.
The most common method for creating synthetic oligonucleotides is solid-phase phosphoramidite chemistry. mdpi.commtu.edu This process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain attached to a solid support. mdpi.comresearchgate.net
To prevent unwanted side reactions, the reactive functional groups on the nucleobases must be protected. The N-(4-fluorobenzoyl) group on this compound serves this purpose, protecting the N⁶-amino group of the adenine base. mtu.edu The protected nucleoside is converted into a phosphoramidite derivative, which is then used in the automated synthesizer. After the full-length oligonucleotide has been assembled, a final deprotection step, typically using aqueous ammonia, removes all protecting groups, including the N-(4-fluorobenzoyl) group, to yield the final, unmodified adenine residue within the oligonucleotide sequence. researchgate.net This method allows for the precise, site-specific incorporation of adenosine into a custom sequence.
While the N-(4-fluorobenzoyl) group is removed after synthesis, the ability to create custom oligonucleotides allows researchers to study how other, permanent modifications affect their properties. Introducing modifications to the sugar or base of a nucleotide can significantly alter the stability of the resulting DNA or RNA duplex, as well as its resistance to enzymatic degradation.
Duplex Thermodynamics : The thermal stability of a nucleic acid duplex is a critical parameter, often measured as the melting temperature (Tₘ). Modifications at the 2'-position of the sugar, such as 2'-fluoro (2'-F) or 2'-O-methyl (2'-OMe), are known to increase the thermal stability of duplexes with complementary RNA. nih.govidtdna.com For example, oligonucleotides containing 2'-fluoro modifications have a higher binding affinity for RNA targets. synoligo.com Conversely, some modifications can be destabilizing. The table below illustrates the effect of various 2'-sugar modifications on the melting temperature of oligonucleotide duplexes from representative studies.
| Modification Type | Duplex Type | Change in Tₘ (°C) per modification | Finding |
| 2'-O-(Trifluoromethyl) | DNA:RNA | Increase | Stabilizes duplex with RNA complements. nih.gov |
| 2'-O-(Trifluoromethyl) | DNA:DNA | Decrease | Destabilizes duplex with DNA complements. nih.gov |
| 2'-Deoxy-2',4'-difluoro | RNA:RNA | Neutral | No significant change in duplex stability. nih.gov |
| 2'-Deoxy-2',4'-difluoro | DNA:RNA (modified RNA strand) | Mildly Destabilizing | Slightly reduces duplex stability. nih.gov |
| 2'-Deoxy-2',4'-difluoro | DNA:DNA | Highly Destabilizing | Significantly reduces duplex stability. nih.gov |
Data in this table is illustrative of general findings in the field and not specific to oligonucleotides synthesized with this compound.
Nuclease Resistance : A major hurdle for oligonucleotide-based therapeutics is their rapid degradation by nucleases in the body. idtdna.com Chemical modifications can enhance resistance to these enzymes. nih.gov Phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, are commonly used to inhibit exonuclease degradation. idtdna.comsynoligo.com Modifications to the 2'-sugar moiety, such as 2'-O-alkoxy groups, also confer substantial nuclease resistance. nih.gov Studies have shown that combining modifications, such as 2'-F sugars with a phosphorothioate backbone, can create highly stable oligonucleotides. nih.govnih.gov This increased stability leads to a longer half-life and more sustained activity in a biological context. nih.govnih.gov
The ability to synthesize stable, high-affinity oligonucleotides is crucial for their use as aptamers and antisense therapeutics.
Aptamer Research : Aptamers are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets like proteins with high affinity and specificity. rsc.orgresearchgate.net Chemical modifications are often introduced to improve their stability and binding properties. nih.gov For example, aptamers modified with 2'-fluoro-RNA have shown better binding affinity and resistance to nucleases. nih.gov The synthesis of these modified aptamers relies on the availability of protected phosphoramidite building blocks.
Antisense Oligonucleotide Research : Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate gene expression. nih.govaesnet.org The efficacy of ASOs depends on their stability, binding affinity, and ability to elicit the desired biological response. chemie-brunschwig.ch Chemical modifications are essential for therapeutic ASOs. google.com Chimeric designs, often called "gapmers," are frequently used. These ASOs feature a central region of unmodified DNA that can recruit RNase H to cleave the target mRNA, flanked by "wings" of modified nucleotides (e.g., with 2'-F or 2'-O-methoxyethyl modifications) that increase binding affinity and nuclease resistance. nih.govresearchgate.net The development of potent ASOs with a long duration of action is a key goal, and modifications like 2'-deoxy-2'-fluoro-arabinonucleic acid (FANA) have been shown to produce highly efficient and persistent gene silencing. nih.govnih.govresearchgate.net
Computational Chemistry and Theoretical Studies
Computational chemistry and theoretical studies have emerged as indispensable tools in the field of medicinal chemistry and drug design. For adenosine derivatives, including N-substituted analogs like this compound, these computational approaches provide profound insights into their interactions with biological targets at a molecular level. By simulating and predicting the behavior of these molecules, researchers can rationalize experimental findings, guide the design of novel compounds with improved properties, and accelerate the drug discovery process.
In Silico Prediction of Binding Affinities and Molecular Docking Analysis
In silico methods for predicting binding affinities and conducting molecular docking analyses are pivotal in identifying and optimizing potential drug candidates. These techniques allow for the rapid screening of virtual libraries of compounds against a specific biological target, predicting their binding mode and estimating their binding affinity without the need for initial synthesis and experimental testing.
For N6-substituted adenosine analogs, molecular docking is frequently employed to understand their interaction with various receptors, such as adenosine receptors or other enzymes. The process involves computationally placing the ligand (e.g., an N6-benzoyl-adenosine derivative) into the binding site of a protein whose three-dimensional structure is known. Scoring functions are then used to estimate the binding affinity, which is often expressed as a binding energy value.
A hypothetical molecular docking study of this compound with an adenosine receptor might reveal key interactions. The 4-fluorobenzoyl group could engage in hydrophobic and halogen bonding interactions within a specific sub-pocket of the receptor, while the deoxyadenosine (B7792050) core would likely form hydrogen bonds characteristic of adenosine recognition. The predicted binding affinity would provide a quantitative measure of the strength of this interaction.
While specific docking studies on this compound are not extensively reported in publicly available literature, studies on related N6-benzoyladenine derivatives have demonstrated the utility of this approach. For instance, in the discovery of N6-benzoyladenine derivatives as inhibitors of the BRD4 bromodomain, molecular docking was crucial in elucidating the binding mode and guiding the structure-activity relationship (SAR) studies. nih.gov
Below is an illustrative data table showcasing hypothetical binding affinities for a series of N6-benzoyl-2'-deoxyadenosine analogs against a target protein, as might be generated from a molecular docking study.
| Compound | Substituent on Benzoyl Ring | Predicted Binding Affinity (kcal/mol) |
| 1 | H | -7.5 |
| 2 | 4-F | -8.2 |
| 3 | 4-Cl | -8.5 |
| 4 | 4-CH3 | -7.8 |
| 5 | 2,4-diF | -8.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Application of Molecular Dynamics (MD) Simulations to Compound-Target Interactions
Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between a ligand and its target protein compared to static docking methods. By simulating the movements of atoms over time, MD can reveal the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.
For a compound like this compound, an MD simulation would typically start with the docked pose of the molecule in the binding site of its target receptor. The simulation would then calculate the forces between atoms and use these to predict their motions over a period of nanoseconds to microseconds.
Key insights that can be gained from MD simulations of modified nucleosides include:
Binding Stability: Assessing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time to determine if the binding pose is stable.
Interaction Analysis: Identifying persistent hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that contribute to binding affinity.
Conformational Dynamics: Observing how the ligand and protein adapt to each other's presence, which can be crucial for understanding the mechanism of action.
Studies on other modified adenosine nucleosides, such as N6-methyladenosine, have utilized MD simulations to understand their effects on the structure and dynamics of RNA. acs.org These simulations can elucidate how modifications influence conformational preferences, which can be extrapolated to understand how a bulky substituent like a 4-fluorobenzoyl group might affect the conformational landscape of 2'-deoxyadenosine (B1664071) and its interactions with target proteins.
Elucidation of Structure-Activity Relationships (SAR) through Advanced Computational Models
Advanced computational models play a crucial role in elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By combining data from experimental assays with computational predictions, researchers can build models that predict the activity of novel compounds and guide the design of more potent and selective molecules.
For a series of N6-benzoyl-2'-deoxyadenosine analogs, a quantitative structure-activity relationship (QSAR) model could be developed. This involves identifying molecular descriptors (e.g., physicochemical properties like hydrophobicity, electronic properties, and steric parameters) that correlate with biological activity. These descriptors can be calculated for a set of synthesized and tested compounds, and a mathematical model can be built to relate these descriptors to their activity.
For example, a QSAR study might reveal that the inhibitory activity of N6-benzoyl-2'-deoxyadenosine derivatives against a particular enzyme is positively correlated with the hydrophobicity of the substituent on the benzoyl ring and negatively correlated with its steric bulk. This information would guide chemists to synthesize new analogs with optimal properties.
The following table provides a hypothetical example of data that could be used to build a computational SAR model for N6-benzoyl-2'-deoxyadenosine analogs.
| Compound | R-Group at position 4 of Benzoyl | Experimental IC50 (nM) | Calculated LogP |
| A | H | 150 | 2.1 |
| B | F | 85 | 2.3 |
| C | Cl | 70 | 2.8 |
| D | CH3 | 120 | 2.6 |
| E | OCH3 | 180 | 2.0 |
This table is for illustrative purposes and does not represent actual experimental data.
By analyzing such data, computational models can predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Future Directions and Perspectives in Academic Research on Nucleoside Analogues
Exploration of Novel Biological Targets for Therapeutic Research
Historically, the primary targets for nucleoside analogues have been viral polymerases, such as DNA polymerases, RNA-dependent RNA polymerases (RdRp), and reverse transcriptases. nih.gov The therapeutic action is typically exerted after the analogue is phosphorylated within an infected cell to its triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain. nih.govnih.gov However, the landscape of potential targets is expanding as our understanding of molecular biology deepens.
A significant area of future research involves targeting viral enzymes beyond the polymerase. For instance, the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain has emerged as a potential target. nih.gov Cryo-electron microscopy (Cryo-EM) studies have shown that some nucleotide analogues can bind to this site, inhibiting the polymerase without being incorporated into the genetic strand. nih.gov This opens up new avenues for disrupting viral replication at different stages, such as the synthesis of dinucleotide primers or viral RNA capping. nih.gov
Furthermore, researchers are increasingly looking at host cell enzymes that are essential for viral replication or that can be modulated to inhibit cancer cell proliferation. nih.gov This strategy can potentially lead to broad-spectrum antiviral agents or more effective anticancer therapies. By targeting host factors, it may be possible to create a higher barrier to the development of drug resistance, a persistent challenge in antiviral therapy. articleted.com The exploration of these novel targets is crucial for developing the next generation of nucleoside analogues to combat emerging viral threats and complex diseases. nih.govcolab.ws
Rational Design Principles for Next-Generation Analogues
The design of next-generation nucleoside analogues is increasingly guided by rational, structure-based approaches aimed at enhancing efficacy, specificity, and safety profiles. articleted.com This involves moving beyond traditional trial-and-error synthesis to a more predictive and targeted methodology.
Sophisticated computational modeling and machine learning algorithms are at the forefront of this evolution. articleted.com These tools allow researchers to simulate and predict the interactions between a potential drug molecule and its biological target with high precision. nih.govarticleted.com By analyzing the three-dimensional structure of viral or human enzymes, scientists can fine-tune the molecular architecture of nucleoside analogues to optimize binding affinity and selectivity. nih.govarticleted.com This computational screening process enables the rapid evaluation of thousands of potential compounds, identifying the most promising candidates for laboratory synthesis and validation. articleted.com
Key strategies in rational design include:
Chemical Modifications: Introducing modifications to the sugar moiety or the nucleobase can significantly alter a compound's biological activity. For example, substitutions at the 4'-position of the ribose sugar with groups like cyano or ethynyl (B1212043) have been shown to enhance antiviral activity. acs.org These changes can improve the analogue's recognition by viral enzymes while decreasing its interaction with human polymerases, thereby reducing toxicity. acs.org
Prodrug Formulations: A major limitation of some nucleoside analogues is their poor bioavailability and inefficient phosphorylation into the active triphosphate form. mdpi.comnih.gov Prodrug strategies, such as the ProTide technology, address this by masking the nucleoside with a phosphoramidate (B1195095) moiety. aacrjournals.org This chemical cap enhances cell penetration and allows the analogue to bypass the often rate-limiting initial phosphorylation step, leading to higher concentrations of the active drug inside the target cells. articleted.comaacrjournals.org
Overcoming Resistance: Viral resistance is a critical challenge. articleted.com Rational design aims to create analogues with a higher genetic barrier to resistance. This can be achieved by targeting highly conserved regions of viral enzymes that are less susceptible to mutation or by designing molecules that require multiple viral mutations to confer resistance. articleted.com
These principles are guiding the development of compounds that are not only more potent but also possess broader spectrum activity against multiple viral pathogens, potentially leading to pan-viral therapies. articleted.com
Development of Advanced Methodologies for Compound Characterization and Functional Analysis in Research Settings
The development of novel nucleoside analogues runs parallel to the advancement of sophisticated analytical techniques required to characterize their structure and elucidate their mechanism of action at a molecular level.
Structural Biology Techniques: Cryo-electron microscopy (Cryo-EM) has become an indispensable tool, allowing researchers to visualize the interaction between nucleoside analogues and their target enzymes, like viral RdRp, in high resolution. nih.govnih.gov These structural insights are crucial for understanding how these drugs inhibit viral replication and for guiding the rational design of more effective inhibitors. nih.gov
Biophysical and Biochemical Assays: To assess the functional impact of new analogues, a variety of advanced assays are employed. Base-modified fluorescent nucleoside analogues serve as powerful probes for investigating nucleic acid structure and function. researchgate.net When incorporated into DNA or RNA strands, these fluorescent probes can report on local changes in their microenvironment, providing real-time data on enzyme kinetics and drug-target interactions at the single-molecule level. researchgate.net
Separation and Purification Technologies: The synthesis of nucleoside analogues often results in complex mixtures containing the desired product at low concentrations alongside numerous by-products. nih.gov Advanced separation techniques are essential for isolating and purifying these compounds for further study. High-performance liquid chromatography (HPLC) and advanced column chromatography methods provide high-resolution separation, while techniques like molecular imprinting are being explored to create polymers that can selectively bind and isolate specific nucleoside analogues. nih.govresearchgate.net
The following table summarizes key methodologies and their applications in nucleoside analogue research:
| Methodology | Application in Nucleoside Analogue Research |
| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution 3D structures of drug-target complexes (e.g., analogue bound to viral polymerase), revealing detailed mechanisms of inhibition. nih.govnih.gov |
| Computational Modeling & Machine Learning | Predicts binding affinity and specificity of new analogues to their targets, accelerating the drug discovery process. nih.govarticleted.com |
| Fluorescent Nucleoside Probes | Used in biophysical assays to study nucleic acid dynamics and enzyme-substrate interactions in real-time. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A high-sensitivity method for the separation, purification, and analysis of synthesized nucleoside analogues from complex reaction mixtures. nih.gov |
| Prodrug Technology (e.g., ProTide) | A chemical strategy to enhance cellular uptake and intracellular activation of nucleoside analogues, overcoming resistance mechanisms. articleted.comaacrjournals.org |
These advanced methodologies are fundamental to the modern research pipeline, enabling a deeper understanding of how nucleoside analogues function and facilitating the creation of more potent and selective therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for preparing 2'-Deoxy-N-(4-fluorobenzoyl)adenosine, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling 2'-deoxyadenosine with 4-fluorobenzoyl chloride under anhydrous conditions. Key steps include:
- Protection of the adenosine sugar : Use of trifluoroacetyl (TFA) or phthaloyl groups to protect reactive hydroxyls during acylation .
- Acylation : React the protected adenosine with 4-fluorobenzoyl chloride in dimethylformamide (DMF) with a base like triethylamine to drive the reaction.
- Deprotection : Remove protecting groups using mild bases (e.g., ammonia for TFA) or hydrazine for phthaloyl groups.
Critical factors : - Solvent choice : THF or DMF ensures solubility of intermediates.
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of the acyl group) .
- Purification : HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves impurities. Purity >95% is achievable .
Q. Which analytical techniques are most robust for characterizing this compound and verifying structural integrity?
- NMR spectroscopy : - and -NMR confirm the 4-fluorobenzoyl substitution (e.g., aromatic proton signals at δ 7.8–8.2 ppm) and sugar moiety integrity .
- LC-MS : High-resolution mass spectrometry validates molecular weight (expected [M+H]: ~452 Da) and detects trace impurities .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) assesses purity (>95% required for biological assays) .
Q. How does the 4-fluorobenzoyl group influence the compound’s stability and interaction with biological targets?
The 4-fluorobenzoyl moiety enhances:
- Metabolic stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes.
- Binding affinity : The electronegative fluorine engages in halogen bonding with target proteins (e.g., adenosine receptors) .
Methodological validation : - Perform thermal gravimetric analysis (TGA) to assess thermal stability (decomposition >200°C expected).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Advanced Research Questions
Q. How can researchers optimize protecting group strategies to minimize side reactions during synthesis?
Challenge : Phthaloyl groups, while effective, require harsh deprotection (hydrazine), risking degradation. Solution :
- Use trifluoroacetyl (TFA) protection , removable under mild ammonia conditions, preserving the acylated product .
- Alternative : Benzoyl protection with microwave-assisted deprotection reduces reaction time and improves yield .
Validation : Compare deprotection efficiency via -NMR monitoring of characteristic proton signals (e.g., loss of phthaloyl aromatic peaks at δ 7.5–7.7 ppm) .
Q. What methodologies resolve contradictions between computational predictions and experimental binding data for fluorinated adenosine derivatives?
Case study : If molecular docking predicts strong binding to adenosine A2A receptors but SPR assays show weak affinity:
- Re-evaluate protonation states : Adjust pH during assays to match physiological conditions.
- Conformational analysis : Use nuclear Overhauser effect (NOE) NMR to validate the compound’s solution-phase structure .
- Solvent effects : Test binding in buffer systems mimicking intracellular environments (e.g., +5 mM Mg) .
Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of fluorine substitution?
Strategy :
- Synthesize analogs : Replace 4-fluorobenzoyl with chloro-, nitro-, or methylbenzoyl groups.
- Assay design :
- Measure IC values against adenosine receptors using radioligand binding assays.
- Correlate electronic properties (Hammett σ values) of substituents with activity trends .
Data interpretation : Fluorine’s electron-withdrawing effect typically enhances affinity but may reduce solubility—balance via logP measurements .
Q. What are the best practices for analyzing contradictory purity data between HPLC and LC-MS?
Scenario : HPLC indicates 98% purity, but LC-MS detects low-abundance impurities. Resolution :
- LC-MS/MS fragmentation : Identify impurities (e.g., de-fluorinated byproducts or unreacted starting materials).
- Adjust HPLC gradients : Extend run time or optimize mobile phase (e.g., 0.1% formic acid instead of TFA) to improve separation .
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity independently .
Q. How can alternative synthetic routes improve scalability for in vivo studies?
Limitation : Low yields in multi-step synthesis. Innovations :
- Solid-phase synthesis : Immobilize adenosine on resin to simplify purification .
- Flow chemistry : Conduct acylation in continuous flow reactors to enhance reproducibility and reduce reaction time .
Yield optimization : Design of experiments (DoE) to test variables (temperature, stoichiometry) and identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
